Pentaerythrityl triheptanoate
Description
Properties
IUPAC Name |
[2,2-bis(heptanoyloxymethyl)-3-hydroxypropyl] heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O7/c1-4-7-10-13-16-23(28)31-20-26(19-27,21-32-24(29)17-14-11-8-5-2)22-33-25(30)18-15-12-9-6-3/h27H,4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGEHTYSZRXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)(COC(=O)CCCCCC)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204693 | |
| Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-58-8 | |
| Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] diheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56158-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl triheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056158588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITYL TRIHEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3F1C7V55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Pentaerythrityl Esters
Advanced Esterification Reaction Pathways for Pentaerythrityl Triheptanoate
The formation of this compound is achieved through the direct esterification of pentaerythritol (B129877) with heptanoic acid. This reaction involves the combination of the alcohol's hydroxyl groups with the acid's carboxyl groups, eliminating water as a byproduct. The primary challenge lies in controlling the degree of esterification to favor the tri-ester product. Advanced methodologies have been developed to address reaction kinetics, selectivity, and scalability.
The choice of catalyst is paramount in the synthesis of pentaerythrityl esters, as it significantly influences the reaction rate and the distribution of final products. While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges in separation and can cause equipment corrosion. patsnap.comnih.gov Consequently, research has shifted towards more advanced and heterogeneous catalytic systems.
Heteropoly acids, such as phosphotungstic acid, have demonstrated high catalytic activity and good stability in the synthesis of pentaerythritol tetraheptanoate, a closely related compound. google.com These catalysts can shorten reaction times and reduce production costs. google.com Solid acid catalysts represent another important class, offering advantages like easier recovery and reduced environmental impact. patsnap.comdntb.gov.ua For instance, mesoporous composite catalysts like SnCl₂@HZSM‐5 have been investigated for the esterification of pentaerythritol. semanticscholar.orgresearchgate.net Such catalysts possess both Brønsted and Lewis acid sites, which can catalyze the esterification reaction. semanticscholar.orgresearchgate.net The presence of weak acid sites, in particular, can improve the selectivity of the desired ester while inhibiting the formation of byproducts like carbon deposits. semanticscholar.orgresearchgate.net Tin-based catalysts, including stannous oxide and stannous oxalate, have also been employed, leading to high product yields (over 99.5%) and high-quality esters with low residual acidity. google.com
The influence of different catalytic systems on the esterification of pentaerythritol is summarized in the table below.
| Catalyst Type | Specific Example | Key Findings on Kinetics & Selectivity | Source(s) |
| Heteropoly Acid | Phosphotungstic Acid | Provides high catalytic effect, leading to high esterification yield and shorter reaction times. | google.com |
| Solid Acid | SnCl₂@HZSM‐5 | High total acid content increases pentaerythritol conversion; weak acid sites improve selectivity and inhibit carbon formation. | semanticscholar.orgresearchgate.net |
| Tin-based | Stannous Oxide, Stannous Oxalate | Achieves very high conversion rates (>99.5%) with low final product acidity. | google.com |
| Organic Acid | p-Toluenesulfonic acid | Effective but as a homogeneous catalyst, it is difficult to recycle, complicating product post-processing. | patsnap.comnih.gov |
| Supported Composite Acid | H₃PW₁₂O₄₀-Methanesulfonic acid / mesoporous SiO₂ | Offers higher acidity and catalytic activity than traditional catalysts, is reusable, and more environmentally friendly. | patsnap.com |
This table is interactive. Click on the headers to sort the data.
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, the molar ratio of reactants (stoichiometry), and pressure.
Temperature: The reaction temperature affects the rate of esterification. Studies on similar pentaerythritol esters show that reactions are typically conducted at elevated temperatures, often ranging from 100°C to 220°C. nih.govgoogle.comgoogle.combohrium.com For example, the synthesis of pentaerythritol tetraheptanoate using a phosphotungstic acid catalyst is performed at 120-160°C. google.com In another process, a temperature range of 180-220°C is used for direct esterification. google.com The optimal temperature balances a sufficiently high reaction rate with the prevention of side reactions or product degradation. bohrium.com
Stoichiometry: The molar ratio of heptanoic acid to pentaerythritol is a critical parameter for controlling the degree of esterification and achieving selectivity for the tri-ester. To produce a tri-substituted ester, the molar ratio of acid to alcohol must be carefully controlled, typically using slightly more than a 3:1 ratio to drive the reaction forward while minimizing the formation of the tetra-ester. In contrast, the synthesis of tetra-esters often employs a significant excess of the carboxylic acid, with molar ratios of acid to pentaerythritol ranging from 4.4:1 to 8:1. google.comsemanticscholar.orgbohrium.com A patented process for pentaerythritol tetraheptanoate specifies a molar ratio of heptanoic acid to pentaerythritol of 5:1 to 7:1. google.com
Pressure: The esterification reaction is often carried out under vacuum or with a continuous flow of an inert gas like nitrogen. google.comgoogle.com This helps to remove the water formed during the reaction, which shifts the equilibrium towards the formation of the ester product, thereby increasing the conversion rate. google.com
The following table presents examples of optimized parameters from studies on related pentaerythritol esters.
| Parameter | Optimized Value/Range | Purpose/Effect | Source(s) |
| Temperature | 120 - 160 °C | To achieve a suitable reaction rate for heptanoate (B1214049) ester synthesis. | google.com |
| Temperature | 105 °C | Optimized for SnCl₂@HZSM‐5 catalyst to achieve high conversion and selectivity. | semanticscholar.orgresearchgate.net |
| Molar Ratio (Acid:Alcohol) | 5:1 to 7:1 | Used to drive the reaction to completion for tetra-ester synthesis. A ratio closer to 3:1 would be needed to target the tri-ester. | google.com |
| Molar Ratio (Acid:Alcohol) | 4.7:1 | Optimized for stearic acid esterification to achieve high conversion (99.3%). | semanticscholar.orgresearchgate.net |
| Catalyst Amount | 1-3 wt.% of pentaerythritol | Effective concentration for phosphotungstic acid catalyst. | google.com |
| Catalyst Amount | 1.2 wt.% | Optimized for SnCl₂@HZSM‐5 catalyst system. | semanticscholar.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The synthesis of pentaerythrityl esters can be performed using either batch or continuous flow processes, with the choice depending on the desired scale of production.
Batch Synthesis: This is the more traditional and widely documented approach for producing polyol esters. nih.govbohrium.comijcce.ac.ir In a batch process, all reactants are loaded into a reactor, and the reaction proceeds for a set amount of time until the desired conversion is reached. google.com The product is then isolated and purified. While straightforward for laboratory-scale and smaller industrial production, batch processes can have limitations in terms of heat transfer, process control, and reproducibility for very large-scale manufacturing.
Continuous Flow Synthesis: Continuous flow technology is emerging as a powerful alternative for chemical synthesis, offering several advantages for scalability. acs.org In a continuous flow process, reactants are continuously pumped through a reactor, which can be a tube or a series of interconnected reactors. google.com This method allows for superior control over reaction parameters like temperature and residence time, leading to improved efficiency, better reproducibility, and enhanced safety, especially for exothermic reactions. acs.org Continuous loop flow reactors, which incorporate heat exchangers, are particularly effective for managing the thermal energy of the reaction and can be used to produce polyols with a narrow molecular weight distribution. google.com This approach is highly relevant for industrial-scale production where consistent product quality and high throughput are required. nih.gov
Green Chemistry Principles in Pentaerythrityl Ester Synthesis
The application of green chemistry principles to the synthesis of pentaerythrityl esters aims to reduce the environmental impact of the manufacturing process. mgesjournals.com This involves developing more sustainable reaction conditions, including the use of eco-friendly solvents, reusable catalysts, and biocatalytic methods. nih.govresearchgate.net
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mgesjournals.com In traditional pentaerythritol ester synthesis, solvents like toluene (B28343) have been used to azeotropically remove water and facilitate the reaction. dntb.gov.uabohrium.com However, these solvents are often toxic and contribute to environmental pollution.
To address this, solvent-free reaction systems have been developed. google.comrsc.org In such systems, the reaction is conducted without any additional solvent, which simplifies the process, reduces waste, and lowers energy consumption associated with solvent recovery. google.com Often, an excess of one of the reactants, such as heptanoic acid, can serve as the reaction medium. This approach not only eliminates the need for a separate solvent but also helps to drive the reaction equilibrium towards the product side. The use of solid, reusable catalysts further enhances the green credentials of these processes by minimizing waste. patsnap.com
Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign route to ester synthesis. nih.gov Lipases are commonly used enzymes for esterification reactions, capable of operating under mild conditions of temperature and pressure. researchgate.netmdpi.com
The enzyme Candida antarctica lipase (B570770) B (CaLB), often immobilized on a solid support (e.g., Novozym 435), is widely studied for its high catalytic activity and stability in esterification reactions. researchgate.netmdpi.com Enzymatic synthesis provides several advantages:
High Selectivity: Enzymes can exhibit high regioselectivity, which is particularly advantageous for producing partial esters like this compound. By carefully selecting the enzyme and reaction conditions, it is possible to control the number and position of the esterified hydroxyl groups.
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 50-90°C) compared to conventional chemical catalysis, which reduces energy consumption and minimizes the risk of side reactions. nih.govmdpi.com
Solvent-Free Options: Enzymatic esterification can be effectively performed in solvent-free systems, further enhancing the sustainability of the process. nih.govmdpi.com
The optimization of enzymatic synthesis involves studying parameters such as enzyme load, temperature, substrate molar ratio, and the removal of water to maximize conversion. nih.govresearchgate.net
| Biocatalyst | Substrates | Key Findings | Source(s) |
| Candida antarctica lipase B (CaLB) | Pentaerythritol, Ricinoleic Acid | Systematic study of reaction parameters (time, solvent, molar ratio, enzyme load) to yield selective monoesters. | researchgate.net |
| Candida antarctica lipase B (CaLB) | Various alcohols and acids | Exhibits high catalytic activity and selectivity; prefers long-chain alcohols and acids. Optimal temperature around 85°C. | mdpi.com |
| Immobilized Lipase | Trimethylolpropane (B17298), Levulinic Acid | Effective in a solvent-free system, with the enzyme being recyclable for multiple batches. | nih.gov |
| Lipozyme RM IM | Cottonseed Oil, Capric Acid | Used for solvent-free acidolysis in a fluidized bed reactor, showing good operational stability and reuse capacity. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Atom Economy and Waste Minimization in Synthetic Design
The concept of atom economy, a cornerstone of green chemistry, is crucial in the synthesis of pentaerythritol esters. It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The direct esterification of pentaerythritol with heptanoic acid to form this compound is an example of a reaction with high atom economy. In this condensation reaction, the only byproduct is water, which is environmentally benign.
The theoretical atom economy can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of a tri-substituted ester, the reaction is: C(CH₂OH)₄ + 3 CH₃(CH₂)₅COOH → C(CH₂OH)(CH₂OOC(CH₂)₅CH₃)₃ + 3 H₂O
To maximize atom economy and minimize waste, several strategies are employed in the industrial production of pentaerythrityl esters:
Catalyst Selection: The use of efficient and recyclable catalysts is paramount. While traditional acid catalysts like sulfuric acid are effective, they can lead to corrosion and waste generation during neutralization. patsnap.com Solid acid catalysts, such as ion-exchange resins or supported metal oxides, offer advantages in terms of separation, reusability, and reduced environmental impact.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and molar ratio of reactants can significantly improve the yield and selectivity towards the desired tri-ester, thereby reducing the formation of byproducts and unreacted starting materials. For instance, conducting the reaction under vacuum helps in the continuous removal of water, shifting the equilibrium towards the product side and enhancing the reaction rate.
Solventless Synthesis: Whenever feasible, performing the reaction without a solvent (neat) is highly desirable as it eliminates the waste associated with solvent recovery and disposal.
Research into the synthesis of various pentaerythritol esters has demonstrated that high yields (95-96% of the theoretical value) and high purity (>99.6%) can be achieved through optimized thermal esterification processes. finechem-mirea.rubohrium.comfinechem-mirea.ru These processes often utilize an excess of the carboxylic acid and a solvent to facilitate the removal of reaction water at a constant temperature, which in turn minimizes side reactions and increases selectivity. finechem-mirea.rubohrium.comfinechem-mirea.ru
Renewable Feedstock Utilization in Polyol Ester Production
The shift towards a bio-based economy has spurred significant interest in utilizing renewable feedstocks for the production of chemicals, including polyol esters like this compound. Both key precursors, pentaerythritol and heptanoic acid, can be derived from renewable resources.
Pentaerythritol from Renewable Sources: Traditionally, pentaerythritol is synthesized from acetaldehyde (B116499) and formaldehyde, which are derived from fossil fuels. However, there is a growing trend towards producing these precursors from biomass. Bio-based routes to pentaerythritol are being explored, which can significantly reduce the carbon footprint of the final product.
Heptanoic Acid from Renewable Sources: Heptanoic acid, a seven-carbon fatty acid, can be sourced from various renewable feedstocks. A primary source is castor oil, which contains a high percentage of ricinoleic acid. Through oxidative cleavage of ricinoleic acid, both heptanoic acid and azelaic acid can be produced. Other vegetable oils and microbial fermentation processes are also being investigated as potential sources for medium-chain fatty acids.
The use of renewable feedstocks in the production of pentaerythrityl esters offers several advantages:
Reduced Environmental Impact: It lessens the dependence on finite fossil fuels and can lead to a net reduction in greenhouse gas emissions.
Enhanced Sustainability: It promotes the development of a circular economy by utilizing agricultural products and byproducts.
Improved Product Performance: In some cases, bio-based lubricants can exhibit superior properties such as higher lubricity and biodegradability.
The following table summarizes the potential renewable feedstocks for the synthesis of this compound:
| Precursor | Traditional Source | Renewable Feedstock(s) |
| Pentaerythritol | Acetaldehyde and Formaldehyde (from fossil fuels) | Biomass-derived sugars and alcohols |
| Heptanoic Acid | Petroleum-based synthesis | Castor oil (via cleavage of ricinoleic acid), other vegetable oils, microbial fermentation |
Derivatization and Functionalization of the Pentaerythritol Core
The versatility of the pentaerythritol molecule, with its four primary hydroxyl groups, allows for extensive derivatization and functionalization to create a wide array of esters with tailored properties.
Synthesis of Branched and Functionalized Pentaerythritol Derivatives
The synthesis of pentaerythritol esters is not limited to straight-chain fatty acids. By reacting pentaerythritol with branched-chain carboxylic acids or acids containing other functional groups, it is possible to create esters with unique characteristics. For example, the use of branched-chain acids, such as isostearic acid, can improve the low-temperature fluidity of the resulting ester, which is a critical property for lubricants.
Functional groups can be introduced into the ester molecule either through the carboxylic acid or by modifying the remaining free hydroxyl group in a partially esterified pentaerythritol, such as this compound. This allows for the incorporation of functionalities that can enhance properties like thermal stability, antioxidant activity, or compatibility with other materials. Research has been conducted on the synthesis of functionalized derivatives of pentaerythritol by reacting it with various aldehydes and nucleophilic reagents. researchgate.net
Chemical Modifications for Tunable Material Performance
The performance of pentaerythritol esters can be precisely tuned through chemical modifications of the pentaerythritol core. The choice of the fatty acid used for esterification has a significant impact on the final properties of the ester.
Influence of Fatty Acid Chain Length and Branching:
| Property | Effect of Increasing Chain Length | Effect of Branching |
| Viscosity | Increases | Generally decreases |
| Pour Point | Generally increases | Significantly decreases |
| Oxidative Stability | Generally increases | Can be affected by the type of branching |
| Volatility | Decreases | Generally increases |
For instance, a study on the influence of molecular structure on the pour point of pentaerythritol esters showed that esters with branched chains have a lower pour point compared to those with straight chains of the same carbon number. core.ac.uk This is attributed to the disruption of crystal lattice formation at low temperatures by the branched chains. The pour point of a pentaerythritol ester could be reduced to -40°C when the raw material contained 10% to 15% branched-chain acid. core.ac.uk
By carefully selecting a mix of linear and branched fatty acids, or fatty acids of different chain lengths, it is possible to synthesize mixed pentaerythritol esters with a desired balance of properties for specific applications, such as high-performance lubricants.
Stereoselective Synthesis of Pentaerythrityl Ester Isomers
The stereoselective synthesis of pentaerythrityl ester isomers is a highly specialized and complex area of research. Pentaerythritol itself is an achiral molecule. However, if four different substituents are attached to the four methylene (B1212753) groups, the central carbon atom becomes a stereocenter. In the case of pentaerythritol triheptanoate, where three of the four hydroxyl groups are esterified with heptanoic acid, the molecule remains achiral.
However, the synthesis of chiral dendrimers and other complex macromolecules using a pentaerythritol core has been reported. core.ac.ukacs.org In these cases, the chirality is introduced by attaching four different dendritic wedges or other complex substituents to the pentaerythritol scaffold. core.ac.ukacs.org This demonstrates that the pentaerythritol core can serve as a stereocenter in more complex molecular architectures.
The resolution of such chiral macromolecules can be challenging due to conformational flexibility. acs.org While the direct stereoselective synthesis of simple fatty acid esters of pentaerythritol to create specific isomers is not a common practice in industrial applications, the principles of asymmetric synthesis could theoretically be applied. This would likely involve the use of chiral catalysts or resolving agents, but the practical applications and benefits for a compound like pentaerythritol triheptanoate are not well-established in the current literature. The primary focus in the synthesis of pentaerythritol esters for industrial use remains on controlling the degree of esterification and the composition of the fatty acid moieties to achieve the desired physical and chemical properties.
Role in Advanced Materials Science and Engineering Systems
Integration into High-Performance Lubricant Formulations
The demand for lubricants that can perform under increasingly severe conditions, such as extreme temperatures and pressures, has driven the development of synthetic lubricants. Pentaerythrityl esters, including pentaerythrityl triheptanoate, are a key class of synthetic base stocks that offer superior performance over traditional mineral oils.
Pentaerythrityl Esters as Base Stocks in Synthetic Lubricants
Pentaerythrityl esters are categorized as Group V base stocks in the American Petroleum Institute (API) classification. These esters are synthesized through the esterification of pentaerythrityl, a polyol with four hydroxyl groups, with various carboxylic acids. cnlubricantadditive.com The choice of the carboxylic acid, in this case, heptanoic acid to form this compound, allows for the tailoring of the final properties of the lubricant base stock.
Key properties of pentaerythrityl esters that make them excellent base stocks for synthetic lubricants include:
High Thermal and Oxidative Stability: The ester linkages in pentaerythrityl esters are more resistant to thermal breakdown and oxidation compared to the hydrocarbon chains in mineral oils. This allows them to be used in high-temperature applications such as aviation turbine oils and industrial oven chain lubricants. cnlubricantadditive.compacificspecialityoils.comgoogle.comgoogleapis.com
Excellent Viscosity-Temperature Characteristics: Pentaerythrityl esters typically possess a high viscosity index (VI), which means their viscosity changes less with temperature fluctuations compared to mineral oils. pacificspecialityoils.com This ensures reliable lubrication performance over a wide operating temperature range.
Good Low-Temperature Fluidity: These esters exhibit low pour points, allowing them to remain fluid and provide effective lubrication at low temperatures. cnlubricantadditive.compacificspecialityoils.com
Inherent Lubricity and Polarity: The polar nature of the ester molecules leads to strong adsorption on metal surfaces, forming a protective film that enhances lubricity. tribology.rs
Biodegradability: Many pentaerythrityl esters are more readily biodegradable than mineral oil-based lubricants, making them a more environmentally friendly option. pacificspecialityoils.com
The synthesis of these esters involves reacting technical pentaerythrityl (a mixture of mono- and di-pentaerythrityl) with a mixture of carboxylic acids, which can include C5 to C10 acids to achieve specific performance targets for applications like aviation turbo oils. google.comgoogleapis.com
Table 1: Comparative Properties of Lubricant Base Stocks
| Property | Pentaerythrityl Esters | Mineral Oils |
|---|---|---|
| Thermal Stability | High | Moderate |
| Oxidative Stability | High | Moderate |
| Viscosity Index | High | Low to High |
| Low-Temperature Fluidity | Excellent | Fair to Good |
| Inherent Lubricity | Excellent | Good |
| Biodegradability | Good | Poor |
Tribological Performance Studies: Mechanisms of Friction Reduction and Wear Protection
The primary function of a lubricant is to minimize friction and wear between moving surfaces. Tribological studies on lubricants containing pentaerythrityl esters have demonstrated their effectiveness in this regard.
The mechanisms behind their superior friction reduction and wear protection are attributed to several factors:
Boundary Film Formation: The polar ester groups in this compound have a strong affinity for metal surfaces. This leads to the formation of a durable, adsorbed molecular layer, known as a boundary film. tribology.rs This film acts as a protective barrier, preventing direct metal-to-metal contact, especially under high load and low-speed conditions where a full hydrodynamic film cannot be maintained.
Surface Adsorption and Molecular Orientation: The long fatty acid chains of the ester molecules orient themselves away from the metal surface, creating a low-shear-strength layer that facilitates smooth sliding between the surfaces. mdpi.com
Enhanced Film Strength: The unique branched structure of pentaerythrityl esters contributes to a higher film strength compared to linear molecules, providing better protection under heavy loads.
Research has shown that the tribological performance of biolubricants, including those derived from vegetable oils and synthesized into polyol esters like pentaerythrityl esters, is often superior to that of mineral-based lubricants due to the presence of these polar ester groups. tribology.rs Studies comparing different base oils have indicated that the molecular structure of the lubricant is directly related to its frictional properties, with branched esters often exhibiting improved low-friction performance. mdpi.com
Rheological Behavior of Pentaerythrityl Ester-Based Lubricants Under Extreme Conditions
Rheology is the study of the flow of matter, and for lubricants, viscosity is the most critical rheological property. The performance of a lubricant under extreme conditions, such as high temperatures, high pressures, and high shear rates, is largely dictated by its rheological behavior.
Pentaerythrityl ester-based lubricants, including those formulated with this compound, exhibit favorable rheological properties under such demanding conditions:
High Viscosity Index: As previously mentioned, the high VI of these esters ensures that the lubricant maintains an effective viscosity at elevated temperatures, preventing excessive thinning and loss of the lubricating film.
Pressure-Viscosity Coefficient: These esters demonstrate a significant increase in viscosity with pressure, which is crucial for maintaining a robust lubricating film in high-load applications like gears and bearings.
Shear Stability: Pentaerythrityl esters generally possess good shear stability, meaning they resist permanent viscosity loss when subjected to high shear forces in components like hydraulic pumps and transmissions.
Studies have shown that lubricants based on trimethylolpropane (B17298) esters, which are also polyol esters, exhibit Newtonian fluid behavior over a wide range of temperatures and shear rates. researchgate.netresearchgate.net It is expected that pentaerythrityl esters would exhibit similar stable rheological behavior.
Interactions with Lubricant Additives: Synergistic and Antagonistic Effects
Pentaerythrityl esters, due to their polar nature, can have significant interactions with common lubricant additives:
Anti-wear (AW) and Extreme Pressure (EP) Additives: These additives are chemically active and react with metal surfaces to form protective films. diva-portal.org The polarity of pentaerythrityl esters can sometimes compete with these additives for surface adsorption, potentially leading to antagonistic effects. However, in many cases, the ester base oil can work synergistically with AW/EP additives to enhance wear protection.
Antioxidants: Pentaerythrityl esters themselves have good oxidative stability, but antioxidants are often added to further extend the lubricant's life. The solubility and effectiveness of antioxidants can be influenced by the ester base oil.
Corrosion Inhibitors: These additives also function by adsorbing onto metal surfaces to prevent corrosion. Similar to AW/EP additives, their performance can be affected by the polarity of the ester base oil. researchgate.net
Dispersants: These additives are used to keep soot and other contaminants suspended in the oil. Their interaction with the polar ester base oil needs to be carefully considered during formulation.
The effectiveness of an additive package is highly dependent on the specific base oil used, and careful formulation is required to achieve the desired performance and avoid antagonistic interactions. diva-portal.orgscribd.com
Application in Polymer Science and Composite Materials
Beyond their primary use in lubricants, pentaerythrityl esters have found applications in polymer science, primarily as plasticizers and processing aids.
Compatibilization of Pentaerythrityl Esters with Polymer Matrices
The compatibility of an additive with a polymer matrix is crucial for achieving a stable and functional material. Pentaerythrityl esters, including this compound, are often used as plasticizers, particularly for polar polymers like polyvinyl chloride (PVC). google.comkanademy.com
The mechanism of plasticization and compatibilization involves the following principles:
Polarity Matching: For an ester to be compatible with a polymer, their polarities should be similar. hallstarindustrial.com The polar ester groups of pentaerythrityl esters make them compatible with polar polymers like PVC.
Intermolecular Interactions: Plasticizer molecules insert themselves between the polymer chains, weakening the intermolecular forces (van der Waals forces) between them. nurchem.comlongchangchemical.com This increases the free volume and mobility of the polymer chains, resulting in a more flexible and processable material.
Gel Theory of Plasticization: This theory suggests that the stiffness of a polymer arises from a three-dimensional network of weak attachments along the polymer chains. Plasticizer molecules can interact with these attachment sites, separating the polymer chains and increasing flexibility. hallstarindustrial.comscribd.com
Lubricity Theory: This theory posits that the plasticizer acts as an internal lubricant, allowing the polymer molecules to glide past one another more easily when the material is flexed. scribd.com
Pentaerythrityl esters derived from a mix of C5, C7, and C9 carboxylic acids have been shown to be compatible with PVC over a wide range of concentrations. google.com Furthermore, modifying pentaerythrityl with adipic acid can lower its melting point, making it more suitable for PVC processing and improving compatibility. kanademy.commedcraveonline.com In some cases, pentaerythrityl esters can also be used as release agents in polymers like polycarbonate and ABS, where they improve the surface properties of the finished articles. emeryoleo.com
Influence on Melt Rheology and Processability of Polymer Composites
The processing of polymer composites is critically dependent on the rheological behavior of the polymer melt. Additives can significantly alter viscosity and elasticity, thereby affecting processability. While the influence of various plasticizers and additives on the melt rheology of polymers is a broad area of study, specific research detailing the effects of this compound is not readily found. Generally, esters can act as plasticizers, which increase the free volume between polymer chains, reducing the glass transition temperature and melt viscosity. This can lead to improved processability during techniques like extrusion and injection molding. However, without specific studies on this compound, its precise impact on the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of specific polymer composites remains unquantified.
Development of Advanced Soft Matter and Nanocomposite Systems
The development of advanced soft matter and nanocomposite systems often involves the use of functional molecules to act as surfactants, dispersants, or matrix modifiers. While pentaerythritol (B129877), the precursor to this compound, has been investigated in the context of nanocomposites for thermal energy storage when combined with alumina (B75360) nanoparticles, specific research detailing the role of this compound in the development of advanced soft matter or other nanocomposite systems is not available. The ester groups in this compound could theoretically provide functionality for interacting with nanoparticles or for self-assembly in soft matter systems, but empirical evidence to support this is not present in the available literature.
Structure-Performance Relationships in Material Design
Understanding the relationship between the molecular structure of a compound and the macroscopic properties of a material is fundamental to material design. This section explores the potential structure-performance relationships for this compound based on general principles of organic and polymer chemistry, while noting the absence of specific research on this compound.
Elucidation of Molecular Structure Effects on Macroscopic Material Characteristics
The molecular architecture of this compound, featuring a central neopentane (B1206597) core with three heptanoate (B1214049) ester chains, suggests several potential effects on material properties. The long alkyl chains of the heptanoate groups would be expected to impart flexibility and a degree of hydrophobicity to a material. The ester linkages can participate in polar interactions. However, without experimental data, it is not possible to definitively correlate these structural features with macroscopic characteristics such as tensile strength, modulus, or thermal stability in a composite material.
Rational Design of Pentaerythrityl Ester Architectures for Targeted Applications
The rational design of molecules for specific applications is a key aspect of modern materials science. For pentaerythrityl esters, this could involve tailoring the length and functionality of the ester side chains to achieve desired properties. For example, longer or shorter alkyl chains would be expected to modify the plasticizing efficiency and compatibility with different polymer matrices. While the design of other pentaerythritol-based structures, such as glycodendrimers for biomedical applications, has been explored, specific design principles for this compound in material applications are not documented.
Mechanisms of Action in Non-Biological Systems (e.g., film formation, energy dissipation)
The mechanisms by which additives function in non-biological systems are crucial for their effective application. In film formation, a plasticizer like a pentaerythrityl ester could lower the minimum film formation temperature of a polymer dispersion by softening the polymer particles and facilitating their coalescence. Regarding energy dissipation, the flexible alkyl chains of this compound could potentially absorb and dissipate mechanical energy, contributing to the toughness of a material. However, specific studies on the mechanisms of action for this compound in these contexts are not available.
Degradation Pathways and Long Term Stability Investigations
Thermal and Oxidative Degradation Mechanisms of Pentaerythrityl Esters
Pentaerythrityl esters are favored for their inherent thermal and oxidative stability, which is structurally attributed to the absence of hydrogen atoms on the β-carbon of the neopentyl backbone. mdpi.com This structural feature prevents the low-energy β-elimination reaction, a common thermal decomposition pathway for other esters. mdpi.com Consequently, their degradation proceeds through higher-energy free-radical pathways, making them significantly more stable. mdpi.com However, under severe operating conditions, typically at temperatures exceeding 200°C in the presence of oxygen, these esters undergo thermo-oxidative degradation, leading to increased viscosity, elevated acid numbers, and the formation of deposits or sludge. mdpi.com
The rate of decomposition is highly dependent on several factors:
Temperature: The decomposition rate increases significantly with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, which is used to determine the activation energy (Ea) for the degradation process. nist.govmdpi.com For instance, kinetic studies on rosin (B192284) pentaerythritol (B129877) ester showed that reaction rates increased with temperatures from 260°C to 290°C. mdpi.com
Atmosphere: The presence of oxygen is a critical factor. In an inert atmosphere, degradation is purely thermal, whereas the presence of oxygen initiates oxidative degradation, a more rapid process characterized by free-radical chain reactions. acs.org The oxidation process can be divided into an initiation phase with a slow rate of oxygen consumption, followed by a rapid propagation or acceleration phase. acs.org
Other Influencing Factors: The thermal stability and decomposition temperature can also be affected by the purity of the ester, with higher purity leading to improved stability. zbaqchem.com The presence of impurities like benzene (B151609) or phenol (B47542) can lower the decomposition temperature. zbaqchem.com Furthermore, external stimuli such as high pressure can increase the decomposition temperature, while UV irradiation can lower it. zbaqchem.com
Table 1: Factors Influencing the Decomposition of Pentaerythrityl Esters
| Factor | Effect on Decomposition Rate/Stability | References |
|---|---|---|
| Temperature | Rate increases exponentially with temperature, following the Arrhenius equation. | nist.govmdpi.com |
| Atmosphere (Oxygen) | Presence of oxygen initiates faster oxidative degradation pathways. | acs.org |
| Purity | Higher purity generally leads to greater thermal stability. | zbaqchem.com |
| Impurities | Certain impurities (e.g., benzene, phenol) can lower the decomposition temperature. | zbaqchem.com |
| Pressure | High-pressure treatment has been found to increase the decomposition temperature. | zbaqchem.com |
| UV Irradiation | Can lower the decomposition temperature and induce photo-oxidation. | zbaqchem.commdpi.com |
The thermal and oxidative degradation of pentaerythrityl esters results in a wide array of chemical products. The identification of these products is crucial for understanding the degradation mechanism. Common analytical techniques used for this purpose include gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC). mdpi.comnist.govncsu.edu
Key degradation products identified in studies of pentaerythrityl esters include:
Low Molecular Weight Products:
Carboxylic Acids: Formed from the cleavage of the ester bond, leading to an increase in the total acid number (TAN) of the fluid. nist.govncsu.edu
Aldehydes and Ketones: Result from the oxidation and cleavage of the acyl chains. mdpi.comnist.gov For example, the oxidation of a heptanoate (B1214049) chain can lead to the formation of 3-heptanone. mdpi.com
Alkanes: Shorter-chain alkanes can be formed from the fragmentation of the original ester side chains. nist.gov
High Molecular Weight Products:
Tri-esters: Formed by the loss of one of the fatty acid chains from the original tetraester molecule. nist.gov
Oligomers and Polymers: As degradation progresses, radical-induced polymerization reactions can occur, leading to a significant increase in viscosity and the formation of dimers and other high-molecular-weight species. ncsu.eduncsu.edu These products are often responsible for sludge and varnish formation. mdpi.com
The growth of hydroxyl groups (observed via FTIR) and the increase in free acid content are common indicators of the extent of thermo-oxidative degradation in the liquid phase. ncsu.edu
The oxidation of polyol esters proceeds via a free-radical autoxidation mechanism, which is a chain reaction consisting of four main stages: initiation, propagation, branching, and termination. mdpi.comacs.org
Initiation: The process begins with the formation of free radicals (R•) from the ester molecule (RH) under thermal stress. acs.org RH → R• + H•
Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. acs.orgresearchgate.net R• + O₂ → ROO• ROO• + RH → ROOH + R•
Termination: The chain reaction is terminated when two radicals combine to form stable, non-radical products. acs.org R• + R• → R-R ROO• + ROO• → Non-radical products
The primary site of oxidative attack on a polyol ester molecule is typically the methylenic group (CH₂) of the polyol fragment, which is more reactive than the acyl fragments. researchgate.net The deactivating influence of the adjacent carbonyl group makes the acyl chains more inert to initial oxidation. researchgate.net
Mechanistic Modeling of Degradation Processes
To gain a deeper, molecular-level understanding of ester degradation, researchers employ mechanistic modeling and computational simulations. These approaches complement experimental studies by elucidating reaction pathways, transition states, and the relationship between molecular structure and stability.
Computational chemistry provides powerful tools for investigating degradation mechanisms. Molecular dynamics (MD) simulations can be used to study the physical properties and behavior of ester molecules at various temperatures. researchgate.net For instance, MD has been used to explore how the molecular structure of different pentaerythrityl esters influences their low-temperature flow properties, which are related to intermolecular forces that can also play a role in degradation accessibility. researchgate.net
More advanced methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can model the specifics of chemical bond breaking and formation. nih.gov These simulations can calculate the activation energy barriers for different proposed reaction steps, identifying the rate-limiting step and the most favorable degradation pathway. nih.gov By modeling the interaction of ester molecules with oxygen and the subsequent formation and decomposition of intermediates like hydroperoxides, these computational studies can provide detailed energetic profiles of the entire oxidation process. While specific simulations for pentaerythrityl triheptanoate are not widely published, studies on other polyesters demonstrate the capability of these methods to reveal the molecular origins of catalytic activity and degradation. nih.gov
The stability of a pentaerythrityl ester is intrinsically linked to its molecular structure. The relationship between structure and reactivity is a key area of investigation for designing more stable lubricants.
Alcohol Moiety: As previously mentioned, the neopentyl structure of the pentaerythritol core, which lacks β-hydrogens, is the primary reason for the high thermal stability of these esters. mdpi.com
Acid Moiety (Acyl Group): The structure of the fatty acid chains also significantly influences oxidative stability.
Branching: Substitution of hydrogen atoms on the acyl chains with alkyl groups can sharply increase thermo-oxidative stability. This is because the tertiary carbon-hydrogen bonds created by branching are more resistant to abstraction by peroxy radicals. researchgate.net
Chain Length: Oxidative stability generally increases with decreasing mid-chain acid length. mdpi.com
Reactivity of CH₂ Groups: Kinetic studies have shown that the reactivity of different methylene (B1212753) groups within the ester molecule varies. The methylene groups of the polyol fragment are the most susceptible to oxidative attack, followed by the methylene groups of the acid chain, with those further from the carbonyl group being more reactive. researchgate.net
This understanding of structure-reactivity relationships allows for the targeted design of polyol esters with enhanced stability for specific high-performance applications. mdpi.comresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Pentaerythritol | - |
| Pentaerythritol tetraheptanoate | PEC7 |
| Benzene | - |
| Phenol | - |
| 3-heptanone | - |
| Hydroperoxide | ROOH |
| Peroxy radical | ROO• |
| Alkoxy radical | RO• |
Strategies for Enhancing the Stability of Pentaerythrityl Esters in Diverse Environments
The long-term stability of pentaerythrityl esters, including this compound, is crucial for their performance in demanding applications such as high-temperature lubricants and dielectric fluids. The primary degradation pathways for these esters are hydrolysis and thermo-oxidative breakdown. ncsu.edupurdue.edu Various strategies have been developed to mitigate these degradation processes, focusing on both modifications of the ester's molecular environment and the incorporation of stabilizing additives. These approaches aim to extend the service life of the ester-based fluids by preventing the chemical reactions that lead to increased acidity, viscosity changes, and the formation of sludge and deposits. ncsu.edumdpi.com
Enhancement of Hydrolytic Stability
Hydrolysis is a significant concern for esters, as the reaction with water can break the ester bond, reverting it to its constituent alcohol (pentaerythrityl) and carboxylic acid (heptanoic acid). zslubes.commachinerylubrication.com This process is autocatalytic, as the liberated acid can catalyze further hydrolysis, leading to a rapid increase in the fluid's Total Acid Number (TAN) and potential corrosion. stle.orglubesngreases.com
One key strategy to improve hydrolytic stability involves the use of additives that can manage the presence of water or the resulting acidic byproducts. Research has shown that specific architectures of polyalkylene glycols (PAGs) can dramatically improve the hydrolytic stability of synthetic esters. stle.orgyoutube.com An ethylene (B1197577) oxide/propylene oxide triblock copolymer, for instance, has been found to be particularly effective. These PAGs are thought to act as "polymeric sponges," absorbing and trapping water within the lubricant, thereby making it less available to react with the ester. stle.org The effectiveness of this approach was demonstrated in studies where the addition of a PAG triblock copolymer significantly reduced the increase in TAN for synthetic esters subjected to accelerated hydrolysis conditions. stle.org
Another effective method is the use of "acid catchers," which are compounds designed to react with and neutralize the carboxylic acids formed during hydrolysis. purdue.edu Epoxy compounds, such as neodecanoyl glycidyl (B131873) ester, are commonly used for this purpose. By scavenging the acid as it is formed, these additives prevent the autocatalytic acceleration of the degradation process, thereby preserving the integrity of the ester. purdue.edu
A third approach is based on molecular design, specifically by introducing steric hindrance around the vulnerable ester linkage. lubesngreases.com By using bulky molecular groups near the carbonyl group of the ester, the approach of water molecules is physically blocked, slowing the rate of the hydrolysis reaction. This can be achieved by creating the ester from an acid that has branching at the alpha position. lubesngreases.com Esters designed with this feature exhibit significantly enhanced stability in the presence of water. machinerylubrication.com
Interactive Table: Effect of Polyalkylene Glycol (PAG) Additive on Ester Hydrolytic Stability Data conceptualized from findings on synthetic esters. stle.org
| Formulation | Additive Concentration (%) | Test Conditions | Change in Total Acid Number (mg KOH/g) |
| Synthetic Ester (Control) | 0 | 48 hrs @ 93°C, 10% Water | +5.2 |
| Synthetic Ester + PAG | 5 | 48 hrs @ 93°C, 10% Water | +1.5 |
| Synthetic Ester + PAG | 10 | 48 hrs @ 93°C, 10% Water | +0.8 |
Enhancement of Thermo-Oxidative Stability
At elevated temperatures, pentaerythrityl esters are susceptible to oxidation, a process involving reaction with oxygen that leads to the formation of high-molecular-weight polymers, sludge, and an increase in both viscosity and acidity. ncsu.edumdpi.comsemanticscholar.org The primary strategy for combating thermo-oxidative degradation is the addition of antioxidants.
Antioxidants function by interrupting the free-radical chain reactions that constitute the oxidation process. Secondary arylamines, such as phenyl-α-naphthylamine (PANA) and phenothiazine (B1677639) (PTZ), are particularly effective high-temperature antioxidants for polyol ester lubricants. ncsu.edumdpi.com These compounds work by donating a hydrogen atom to peroxy radicals, converting them into less reactive hydroperoxides and forming a stable antioxidant radical that does not readily propagate the oxidation chain.
Research on the thermal stressing of pentaerythrityl tetrapelargonate, a structurally similar polyol ester, demonstrated the efficacy of these additives. In studies conducted at 220°C, the addition of antioxidants like PANA and PTZ significantly delayed the onset of thermal degradation. ncsu.edu This was evidenced by a slower increase in the acid value of the lubricant and a reduced formation of high-molecular-weight products, which are precursors to deposit formation. ncsu.edu The data clearly indicate that a well-chosen antioxidant package is essential for extending the operational life of pentaerythrityl esters in high-temperature environments.
Interactive Table: Effect of Antioxidants on Thermal Stability of a Pentaerythrityl Ester Data based on research findings for Pentaerythrityl Tetrapelargonate at 220°C. ncsu.edu
| Lubricant Sample | Heating Time (hours) | Acid Value (mg KOH/g) |
| Polyol Ester (Control) | 24 | 3.1 |
| Polyol Ester (Control) | 48 | 7.5 |
| Polyol Ester + PANA | 24 | 0.8 |
| Polyol Ester + PANA | 48 | 1.9 |
| Polyol Ester + PTZ | 24 | 1.0 |
| Polyol Ester + PTZ | 48 | 2.2 |
Advanced Analytical Characterization and Quantification Methodologies
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopic methods are indispensable for probing the molecular structure and composition of Pentaerythrityl triheptanoate. These techniques provide detailed information on the compound's atomic connectivity, the functional groups present, and its molecular weight, which are critical for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation and purity determination of this compound. ¹H NMR spectroscopy confirms the structural identity of the molecule by analyzing the chemical environment of the hydrogen atoms. hyphadiscovery.com The precise chemical shifts, integration values (the area under the peaks), and coupling patterns of the protons in the heptanoate (B1214049) chains and the central pentaerythritol (B129877) core provide a definitive fingerprint of the compound.
Furthermore, quantitative NMR (qNMR) is a powerful method for accurately determining the purity of a sample. hyphadiscovery.commestrelab.com By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound can be calculated without the need for a specific reference standard of the compound itself. mestrelab.com This approach is highly valued for its accuracy and directness, often being incorporated into Certificates of Analysis for reference materials. hyphadiscovery.com
Table 1: Illustrative ¹H NMR Data for Purity Calculation of this compound This table presents hypothetical data for educational purposes.
| Parameter | Analyte (this compound) | Reference Standard (e.g., Dimethyl Sulfone) |
| Signal (Peak) | Methylene (B1212753) protons adjacent to ester oxygen (-CH₂-O) | Methyl protons (-CH₃) |
| Chemical Shift (δ, ppm) | ~4.1 | ~3.1 |
| Number of Nuclides (NN) | 6 | 6 |
| Absolute Integral (AI) | 10.50 | 5.15 |
| Weighed Mass (M, mg) | 25.2 | 12.1 |
| Molecular Weight (MW, g/mol ) | 488.70 | 94.13 |
| Calculated Purity (%) | 97.8 | 100 (Certified) |
The purity (Pᵢ) is calculated using the formula: Pᵢ = (AIᵢ / AIᵣ) * (NNᵣ / NNᵢ) * (MWᵢ / MWᵣ) * (Mᵣ / Mᵢ) * Pᵣ mestrelab.com
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds. upi.edu The resulting spectrum provides a unique molecular fingerprint.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 |
| Ester C-O | C-O Stretch | 1300 - 1000 |
| Alkane | C-H Stretch | 2960 - 2850 |
| Alkane | C-H Bend | 1470 - 1370 |
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a formidable tool for analyzing complex mixtures and identifying unknown components such as impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile components of a sample containing this compound. osti.gov It can separate the main compound from lower molecular weight impurities or degradation products, with the mass spectrometer providing definitive identification of each separated component based on its mass spectrum and fragmentation pattern. mdpi.com Advanced deconvolution algorithms can be applied to the data to resolve co-eluting peaks in highly complex mixtures. nih.govscispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the analysis of less volatile or more polar degradation products and oligomers that are not amenable to GC. mdpi.com LC separates these components, which are then ionized and analyzed by tandem mass spectrometry. MS/MS provides enhanced structural information by fragmenting a selected parent ion and analyzing its daughter ions, facilitating the identification of unknown compounds.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of high-molecular-weight compounds and oligomers with low volatility. researchgate.net This technique is capable of analyzing complex mixtures of esters, providing information on the degree of polymerization or the distribution of different ester forms (e.g., mono-, di-, tri-, and tetra-esters of pentaerythritol) that might be present as process-related impurities. researchgate.net
Table 3: Applications of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Types of Components Analyzed |
| GC-MS | Purity testing, identification of volatile impurities and degradation products | This compound, residual reactants, volatile byproducts. |
| LC-MS/MS | Identification of non-volatile impurities and degradation products | Polar degradation products, oligomers, non-volatile additives. |
| MALDI-TOF MS | Analysis of complex ester mixtures and oligomers | Distribution of pentaerythritol esters (mono-, di-, tri-, tetra-), polymeric impurities. |
Chromatographic Separation Techniques for Quantitative Analysis
Chromatography is the cornerstone of quantitative analysis, enabling the physical separation of this compound from other components in a mixture. The area of the chromatographic peak corresponding to the compound is directly proportional to its concentration, allowing for precise quantification.
Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a standard method for assessing the purity of this compound and quantifying volatile components. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net This technique can effectively separate the tri-ester from other related esters of pentaerythritol (such as di-esters or tetra-esters) and unreacted starting materials. osti.govresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. osti.gov
Table 4: Example of a Quantitative GC Purity Analysis for a this compound Sample This table presents hypothetical data for illustrative purposes.
| Peak ID | Retention Time (min) | Compound Identity | Peak Area | Area % |
| 1 | 10.5 | Heptanoic Acid | 15,200 | 0.8 |
| 2 | 18.2 | Pentaerythrityl diheptanoate | 28,800 | 1.5 |
| 3 | 21.5 | This compound | 1,850,500 | 96.9 |
| 4 | 24.1 | Pentaerythrityl tetraheptanoate | 15,500 | 0.8 |
| Total | 1,910,000 | 100.0 |
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of non-volatile components, thermally unstable compounds, or oligomers that may be present in a this compound sample. mdpi.com Separation is achieved based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase. As this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used for quantification. hyphadiscovery.com HPLC is crucial for purity assays where non-volatile, process-related impurities or higher molecular weight oligomeric species are expected.
Thermal Analysis Methods for Material Characterization
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. mdpi.com For polyol esters like Pentaerythritol triheptanoate, TGA provides critical data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual mass. researchgate.net These esters are known for their high thermal stability, which is a key property for their use in high-temperature applications such as lubricants. dle.com.twresearchgate.net
The thermal decomposition of polyol esters typically occurs in one or more steps. In an inert atmosphere (e.g., nitrogen), decomposition proceeds through pyrolysis, while in an oxidative atmosphere (e.g., air), both pyrolysis and oxidation contribute to the mass loss, often at lower temperatures. akjournals.commdpi.com Studies on similar synthetic ester lubricants show that the decomposition in an inert atmosphere often occurs as a single-step process, whereas in air, a multi-step decomposition is common. akjournals.com The initial mass loss is attributed to the volatilization of lower molecular weight components and the scission of the ester bonds. mdpi.com
The kinetics of decomposition can be modeled from TGA data to determine parameters like activation energy (Ea), which quantifies the energy barrier for the decomposition reaction. researchgate.netnist.gov For synthetic lubricants, these studies indicate that the activation energy and reaction mechanism are highly dependent on the atmosphere and heating rate. researchgate.net
Below is a table with representative TGA data for a synthetic polyol ester lubricant, illustrating the influence of the atmosphere on thermal stability.
| Atmosphere | Heating Rate (°C/min) | Onset Decomposition T (°C) | Peak Decomposition T (°C) (from DTG) | Mass Loss (%) |
|---|---|---|---|---|
| Nitrogen | 10 | ~280 | ~415 | >99 |
| Air | 10 | ~250 | ~360 (Step 1), ~470 (Step 2) | 100 |
Note: Data is representative of a typical pentaerythritol-based polyol ester lubricant and serves for illustrative purposes. Actual values for Pentaerythritol triheptanoate may vary.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net For Pentaerythritol triheptanoate, DSC is used to determine key physical properties such as melting point, crystallization temperature, and glass transition temperature (Tg). nih.gov These properties are crucial for defining the operational temperature range of the material, particularly in lubricant applications where low-temperature fluidity (pour point) and high-temperature behavior are critical. nih.gov
Upon heating a semi-crystalline sample of a polyol ester, the DSC thermogram typically shows an endothermic peak corresponding to the melting of the crystalline phase. mdpi.com The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔH). For complex mixtures containing different ester forms (mono-, di-, tri-, tetra-), the melting peak may appear broad, or multiple peaks may be observed. nih.gov
When cooled from the melt, the substance will recrystallize, which is observed as an exothermic peak in the DSC curve. The glass transition is another important feature for amorphous or semi-crystalline materials, appearing as a step-like change in the baseline of the DSC curve. nih.gov Polyol esters are generally designed to have very low pour points, which correlates with a low crystallization or glass transition temperature, ensuring fluidity in cold conditions. zslubes.com
The table below presents typical DSC data for a representative pentaerythritol ester.
| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Description |
|---|---|---|---|
| Glass Transition (Tg) | -60 to -80 | N/A | Transition from a rigid, glassy state to a more rubbery state. |
| Crystallization (Tc) | -40 to -60 | Variable | Exothermic event observed upon cooling from the melt. |
| Melting (Tm) | -5 to 10 | Variable | Endothermic event corresponding to the melting of the solid phase. |
Note: Data is representative and illustrates the typical phase behavior of a high-performance polyol ester. Actual values depend on the specific fatty acid composition and purity.
Rheological Characterization Techniques for Material Behavior
Viscometry and Rheometry for Flow Properties and Viscoelasticity
The rheological properties of Pentaerythritol triheptanoate are paramount to its function, particularly when used as a base stock for lubricants. tandfonline.com Viscometry and rheometry are the primary techniques used to characterize its flow behavior and viscoelasticity. tandfonline.com Key parameters determined include kinematic and dynamic viscosity, the viscosity index (VI), and viscoelastic moduli.
Viscosity: The viscosity, or resistance to flow, is the most critical rheological property for a lubricant. tandfonline.com It is highly dependent on temperature, decreasing as temperature increases. The viscosity of polyol esters is typically measured at 40 °C and 100 °C using standard capillary viscometers or rotational rheometers. acs.org The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. acs.org A higher VI signifies a smaller change in viscosity with temperature, which is a desirable trait for lubricants operating over a wide temperature range. zslubes.com Polyol esters, in general, exhibit high VIs. researchgate.netzslubes.com
Viscoelasticity: While polyol esters behave largely as viscous liquids, they also possess some elastic properties, making them viscoelastic materials. A rotational rheometer can perform oscillatory measurements to quantify these properties. In an oscillatory test, a small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated as heat). researchgate.net For a liquid-like material such as Pentaerythritol triheptanoate at operational temperatures, G'' is typically much larger than G'.
The following table provides typical viscosity data for polyol esters with varying chain lengths, illustrating the expected range for a heptanoate-based ester.
| Pentaerythritol Ester | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
|---|---|---|---|
| Tetrapentanoate (C5) | 22.1 | 4.6 | 145 |
| Tetraheptanoate (C7) | 35.5 | 6.4 | 150 |
| Tetranonanoate (C9) | 50.2 | 8.1 | 155 |
Source: Adapted from literature data on pentaerythritol tetraesters for illustrative purposes. nist.govresearchgate.net The viscosity of Pentaerythritol triheptanoate would be expected to be slightly lower than that of the corresponding tetraheptanoate.
Correlating Rheological Data with Molecular Structure and Processing Conditions
The rheological behavior of polyol esters is intrinsically linked to their molecular structure. acs.org By systematically varying the components of the ester—the polyol core, the fatty acid chain length, and the degree of branching—it is possible to tailor the final rheological properties for specific applications. acs.org
Effect of Fatty Acid Chain Length: There is a direct correlation between the length of the fatty acid chains and the viscosity of the pentaerythritol ester. acs.orgacs.org As the chain length increases (e.g., from pentanoate C5 to nonanoate (B1231133) C9), the molecular weight increases, leading to stronger intermolecular van der Waals forces. This results in a higher viscosity at any given temperature. acs.orgresearchgate.net The viscosity index also tends to increase with longer, linear alkyl chains. acs.org
Effect of Branching: Branching within the fatty acid chains also has a profound effect on rheology. srce.hr Increased branching disrupts the regular packing of the molecules, which can lower the pour point and improve low-temperature fluidity. srce.hrpurdue.edu However, branching can also increase viscosity compared to a linear isomer of the same carbon number due to increased steric hindrance and entanglement. acs.orgpurdue.edu The pressure-viscosity coefficient, a measure of how viscosity increases with pressure, is also strongly influenced by the degree of branching. purdue.edu
These structure-property relationships are fundamental in the design of synthetic lubricants. For Pentaerythritol triheptanoate, its rheological profile is a direct consequence of its pentaerythritol backbone, the three C7 linear chains, and the single hydroxyl group, positioning its properties between those of a di-ester and a fully saturated tetra-ester. acs.orgacs.org
Method Validation and Interlaboratory Performance Studies for Analytical Protocols
The establishment of robust and reliable analytical methods is paramount for the accurate quantification of cosmetic ingredients such as this compound. Method validation ensures that a specific analytical procedure is suitable for its intended purpose, providing data that are credible and reproducible. wjarr.com Furthermore, interlaboratory performance studies, often referred to as round-robin or collaborative studies, are crucial for assessing the reproducibility and transferability of an analytical method across different laboratories, equipment, and analysts. youtube.com While specific validated analytical methods and interlaboratory studies for this compound are not extensively detailed in publicly available literature, the principles and methodologies for such validations are well-established within the cosmetics and chemical analysis industries. nih.govintertek.com This section outlines the typical validation parameters and the framework for interlaboratory studies that would be applied to an analytical protocol for this compound.
Method Validation Parameters
An analytical method for the quantification of this compound, likely employing techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), would undergo validation for several key performance characteristics to ensure its reliability. scielo.briiste.orgmdpi.com These parameters, guided by international standards like those from the International Organization for Standardization (ISO), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comnih.gov
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from the cosmetic formulation. wjarr.com For this compound, this would involve demonstrating that the analytical signal is free from interference from other esters, fatty acids, and cosmetic base ingredients.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. mdpi.commdpi.com A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (R²) of the calibration curve. mdpi.com
The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of this compound is spiked into a blank cosmetic matrix and the percentage of the analyte recovered is measured. mdpi.commostwiedzy.pl
Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is typically evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. mdpi.com
Intermediate Precision (Inter-day precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, and different equipment. researchgate.net
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brmostwiedzy.pl
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brmostwiedzy.pl
An illustrative summary of acceptance criteria for these validation parameters for a hypothetical chromatographic method for this compound is presented in Table 1.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range | Defined by the linear concentration range. |
| Accuracy (Recovery) | 98% - 102% |
| Precision (Repeatability, RSD%) | ≤ 2% |
| Precision (Intermediate Precision, RSD%) | ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Interlaboratory Performance Studies
Following a successful single-laboratory validation, an interlaboratory study would be conducted to establish the reproducibility of the analytical method for this compound. In such a study, a central organizing body prepares and distributes homogeneous and stable samples of a cosmetic product containing a known concentration of this compound to multiple participating laboratories. nih.gov Each laboratory then analyzes the samples using the specified analytical method and reports their results back to the organizers.
The collected data are then statistically analyzed to determine the method's performance across different laboratories. Key performance indicators in an interlaboratory study include:
Reproducibility: The precision of the method when applied by different laboratories. It is typically expressed as the relative standard deviation of reproducibility (RSDᵣ).
Comparability: The ability of different laboratories to obtain similar results for the same sample.
The results of a hypothetical interlaboratory study for the determination of this compound in a cream base are presented in Table 2. This table illustrates the kind of data that would be generated and analyzed to assess the method's performance on a broader scale.
| Participating Laboratory | Measured Concentration of this compound (% w/w) | Deviation from the Mean (%) |
|---|---|---|
| Lab 1 | 2.52 | +0.80 |
| Lab 2 | 2.48 | -0.80 |
| Lab 3 | 2.51 | +0.40 |
| Lab 4 | 2.49 | -0.40 |
| Lab 5 | 2.55 | +2.00 |
| Lab 6 | 2.45 | -2.00 |
| Lab 7 | 2.50 | 0.00 |
| Lab 8 | 2.53 | +1.20 |
Summary of Hypothetical Interlaboratory Study Results:
Number of participating laboratories: 8
Mean Measured Concentration: 2.50 % w/w
Standard Deviation: 0.032
Relative Standard Deviation of Reproducibility (RSDᵣ): 1.28%
The successful completion of both method validation and an interlaboratory performance study would provide a high degree of confidence in the analytical protocol for this compound, ensuring its suitability for routine quality control, regulatory compliance, and research applications within the cosmetic industry.
Theoretical and Computational Chemistry of Pentaerythrityl Esters
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of pentaerythrityl ester systems. These methods allow researchers to bridge the gap between molecular structure and macroscopic properties, offering predictive power that can guide experimental work and material design. nih.govnih.gov
Molecular dynamics (MD) simulations are employed to explore the influence of the molecular structure of pentaerythrityl esters on their aggregation behavior, which is a key determinant of their low-temperature flow properties. researchgate.net The arrangement and interaction of ester molecules at low temperatures dictate macroscopic properties such as the pour point.
Research based on MD simulations has revealed specific structure-property relationships:
Influence of Alkyl Chain Parity: The pour point of pentaerythritol (B129877) esters is sensitive to the number of carbon atoms in the fatty acid chains. For instance, an increase in the carbon number from an even to an odd number (e.g., from C6 to C7) results in a significant rise in the pour point. researchgate.net Conversely, increasing from an odd to an even number (e.g., C7 to C8) also leads to a substantial increase in the pour point. researchgate.net
Effect of Chain Branching: The presence of branched chains in the ester molecules leads to a lower pour point compared to their straight-chain counterparts with the same carbon number. researchgate.net The position of the branch is also critical; branching near the ester group or the terminal methyl group is less effective at reducing the pour point than branching at the β-carbon position. researchgate.net
These simulations help visualize molecular trajectories and understand how structural modifications hinder the formation of organized, solid-like aggregates, thereby improving low-temperature performance. researchgate.net
Molecular dynamics simulations are a cost-effective method for predicting essential bulk properties like density and viscosity, complementing experimental measurements. nih.gov Such simulations have been successfully applied to various pentaerythrityl esters, including pentaerythritol tetraheptanoate (PEC7) and its close analogs like pentaerythritol tetrahexanoate (PEC6). nih.govmdpi.com
The accuracy of these predictions is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the molecular system. nih.gov Studies have benchmarked several common force fields for their ability to predict the properties of polyol esters. nih.govnih.govresearchgate.net
| Force Field | Density Prediction Accuracy | Viscosity Prediction Accuracy |
|---|---|---|
| OPLS (Optimized Potentials for Liquid Simulations) | Excellent (within ± 0.2%) | Less Accurate |
| LOPLS (Long-Chain Optimized Potentials for Liquid Simulations) | Good (within ± 3%) | Best (within -4% to +20%) |
| DREIDING | Fair | Fair |
These simulations demonstrate the value of computational approaches in screening and designing pentaerythrityl ester-based lubricants with specific, desired properties for various operating conditions. nih.gov
Quantum Chemical Calculations for Reaction Energetics and Electronic Structure
Quantum chemical calculations provide a detailed understanding of chemical reactions at the electronic level. These methods are used to investigate the mechanisms, kinetics, and thermodynamics of reactions involving pentaerythrityl esters, such as their synthesis via esterification.
The synthesis of pentaerythrityl esters from pentaerythritol and carboxylic acids is a multi-step esterification process. Quantum chemical calculations can elucidate the reaction pathway and determine the activation energy (Ea) for each step. mdpi.com In the non-catalyzed esterification of pentaerythritol with rosin (B192284), for example, the reaction proceeds through consecutive steps to form mono-, di-, tri-, and tetra-esters, each with a distinct activation barrier. mdpi.com
Kinetic studies have determined the activation energies for these sequential reactions, revealing that the formation of more substituted esters requires higher energy due to factors like steric hindrance. mdpi.com
| Reaction Step | Activation Energy (Ea) in kJ mol⁻¹ |
|---|---|
| Rosin + Pentaerythritol → Mono-ester | 65.81 |
| Mono-ester + Rosin → Di-ester | 76.51 |
| Di-ester + Rosin → Tri-ester | 89.65 |
| Tri-ester + Rosin → Tetra-ester | 129.13 |
These calculations are crucial for optimizing reaction conditions (e.g., temperature, catalyst) to maximize the yield of the desired ester product. mdpi.com High-level quantum chemical calculations can justify why certain reactions, like the direct esterification of some phosphinic acids, require specific conditions such as microwave irradiation to overcome high activation barriers. rsc.org
Quantum molecular dynamics (QMD) simulations and other quantum methods can reveal the intrinsic link between the molecular structure of a compound and its chemical reactivity and stability. nih.gov By systematically modifying the structure of a molecule and calculating the resulting energetic and kinetic parameters, a clear relationship can be established.
| Compound | Number of Nitrate Ester Groups | Heat of Formation (ΔHf) in kcal/mol | Activation Enthalpy (Ea) in kcal/mol |
|---|---|---|---|
| Pentaerythritol Tetranitrate (PETN) | 4 | -126.9 | 39.1 |
| Pentaerythritol Trinitrate (PETriN) | 3 | -137.9 | 39.4 |
| Pentaerythritol Dinitrate (PEDN) | 2 | -152.0 | 39.5 |
| Pentaerythritol Mononitrate (PEMN) | 1 | -164.7 | 39.6 |
These quantum-level calculations demonstrated that the energy released from the subsequent reactions, rather than the initial bond-breaking event, was the critical factor controlling the material's sensitivity. nih.gov This highlights how quantum chemistry can dissect complex processes and identify the key molecular drivers of macroscopic behavior.
Development of Predictive Models for Material Performance and Stability
The ultimate goal of computational studies is often to develop robust models that can predict the performance and stability of materials, thereby accelerating the design of new and improved products. By integrating data from molecular simulations and quantum chemical calculations, it is possible to construct models that correlate molecular features with macroscopic properties.
For instance, the simulation work on pour points directly leads to predictive guidelines for designing pentaerythritol esters with enhanced low-temperature fluidity; namely, by incorporating branched alkyl chains. researchgate.net Similarly, the accurate prediction of viscosity and density through MD simulations allows for the in silico design of lubricants tailored for specific applications, reducing the need for extensive experimental synthesis and testing. nih.govnih.gov
Furthermore, quantitative models can be derived to predict stability. In the study of PETN derivatives, a simple model was developed that successfully accounted for the decrease in explosive sensitivity by linking it to the specific enthalpy of explosion and the kinetics of the initial trigger linkage rupture. nih.gov Such models, grounded in fundamental computational chemistry, are invaluable for predicting the performance and stability of pentaerythritol esters and related compounds in their target applications.
Machine Learning Applications in Materials Informatics
The intersection of machine learning (ML) and materials science, a field often termed "materials informatics," offers a powerful paradigm for accelerating the discovery and design of novel materials with desired properties. osti.govresearchgate.net These data-driven approaches leverage algorithms to learn from large datasets, enabling the prediction of material properties and the identification of promising new structures without the need for extensive, time-consuming, and often costly experimentation. osti.govresearchgate.net In the context of pentaerythrityl esters, including pentaerythrityl triheptanoate, ML can be a transformative tool for exploring the vast chemical space and understanding complex structure-property relationships.
The core principle of materials informatics lies in creating surrogate ML models that can rapidly predict material characteristics based on existing data. osti.govresearchgate.net This process typically involves numerically "fingerprinting" a material to create a set of descriptors that capture its essential chemical and structural features. osti.govbohrium.com A learning algorithm then establishes a mapping between these fingerprints and the property of interest. osti.govresearchgate.net For pentaerythrityl esters, these fingerprints could encode information about the type and length of the ester side chains, the degree of esterification, and other molecular-level attributes.
The application of ML in this domain can range from predicting fundamental physicochemical properties to optimizing performance characteristics for specific applications. For instance, molecular dynamics simulations, which investigate the low-temperature flow properties of synthetic esters, can generate valuable data on how the molecular structure of pentaerythrityl esters influences their pour point. researchgate.netresearchgate.net This data, which can be computationally intensive to generate for a wide range of structures, could be used to train an ML model. Such a model could then predict the pour point of new, unsynthesized pentaerythrityl ester structures with high speed and accuracy, significantly accelerating the design of lubricants with improved cold-weather performance.
Key elements of applying machine learning in the materials science of pentaerythrityl esters include:
Data Availability and Quality: The performance of any ML model is contingent on the quality and quantity of the training data. This can include experimental data, data from computational simulations, or a combination of both.
Feature Engineering (Fingerprinting): The selection and design of appropriate molecular descriptors are crucial for capturing the relevant chemical information that governs the material's properties.
Algorithm Selection: A variety of ML algorithms, from linear regression to more complex neural networks, can be employed depending on the complexity of the problem and the nature of the dataset.
By integrating machine learning with cheminformatics, researchers can move towards an inverse design approach, where desired properties are specified, and ML models propose candidate molecular structures that are likely to exhibit those properties. springerprofessional.de This data-driven methodology holds the potential to revolutionize the development of new pentaerythrityl esters for a wide array of applications.
Computational Design of Novel Pentaerythrityl Ester Structures
Computational design methodologies, particularly those enhanced by machine learning, provide a rational and efficient framework for the in silico creation of novel pentaerythrityl ester structures with tailored properties. This approach moves beyond traditional trial-and-error synthesis by using computational tools to predict the performance of molecules before they are ever created in a lab. rsc.org
Molecular dynamics (MD) simulations are a cornerstone of the computational study of molecular systems. nih.gov For pentaerythrityl esters, MD simulations can provide detailed insights into their conformational behavior, intermolecular interactions, and macroscopic properties derived from their molecular structure. researchgate.netresearchgate.net For example, simulations can elucidate how variations in the ester side chains (e.g., chain length, branching) affect properties like viscosity, thermal stability, and lubricity. researchgate.net This fundamental understanding is the first step in designing new molecules with improved performance characteristics.
The process of computationally designing novel pentaerythrityl esters can be conceptualized as follows:
Target Property Definition: The desired properties of the new ester are clearly defined. This could be, for instance, a lower pour point for a lubricant application or specific dielectric properties for an insulating oil.
Generation of Candidate Structures: A virtual library of candidate pentaerythrityl ester structures is generated by systematically modifying the molecular architecture. This could involve varying the fatty acid chains attached to the pentaerythrityl core.
Property Prediction using Computational Tools: The properties of the candidate structures are then predicted using computational methods. This can range from quantum mechanical calculations for electronic properties to molecular dynamics simulations for bulk properties. researchgate.net
Screening and Selection: The candidate structures are screened based on the predicted properties, and the most promising candidates are identified for further investigation or experimental synthesis.
Computer-aided molecular design (CAMD) is a powerful tool for the theoretical assessment of chemical structures prior to their synthesis. rsc.org In the context of pentaerythrityl esters, CAMD can be used to balance multiple performance criteria simultaneously. For example, when designing a new lubricant, it is often necessary to optimize for a low pour point, high viscosity index, and good thermal stability. CAMD, coupled with machine learning models trained on existing data, can navigate this multi-objective optimization problem to identify Pareto-optimal solutions.
An emerging strategy in computational materials design is the concept of "inverse design," where the desired properties are used as input to a computational model that then generates the corresponding molecular structure. rsc.org While still a challenging endeavor, inverse design frameworks are being developed that can accelerate the exploration of the vast chemical space of possible pentaerythrityl esters. rsc.org These methods can significantly reduce the computational cost of exploring the design parameter space, leading to a more rapid and efficient discovery of novel, high-performance materials. rsc.org
Below is a table summarizing the potential impact of different ester side chains on the pour point of pentaerythrityl esters, based on findings from molecular dynamics simulations. researchgate.net This type of data is invaluable for the computational design of new ester structures.
| Ester Side Chain Carbon Number | Change in Carbon Number | Approximate Pour Point (°C) | Change in Pour Point (°C) |
| 6 | - | -47.65 | - |
| 7 | Even to Odd | -33.15 | +14.5 |
| 8 | Odd to Even | -9.65 | +23.5 |
| 9 | Even to Odd | -0.15 | +9.5 |
| 10 | Odd to Even | 15.35 | +15.5 |
This table is interactive and allows for sorting and filtering of the data.
The computational design of novel pentaerythrityl ester structures represents a shift towards a more predictive and efficient paradigm in materials science. By leveraging the power of molecular simulation and machine learning, researchers can accelerate the development of next-generation materials with precisely tailored properties.
Future Directions and Emerging Research Avenues
Innovations in Sustainable Synthesis and Production Technologies
The future of Pentaerythrityl triheptanoate production is increasingly tied to the principles of green chemistry, emphasizing the use of renewable feedstocks and energy-efficient processes. A significant trend is the move towards bio-based sources, particularly vegetable oils, as alternatives to petroleum-derived precursors. These oils provide a renewable and often biodegradable foundation for lubricants and other chemical products.
Innovations in catalysis are central to developing more sustainable synthesis routes. Research is moving beyond traditional acid catalysts to explore more efficient and reusable options. For instance, solid acid catalysts and heteropoly acids like phosphotungstic acid have been investigated for synthesizing related pentaerythritol (B129877) esters. These catalysts can offer high yields, reduce reaction times, and simplify product purification, thereby lowering production costs and environmental impact. Another approach involves self-catalysis under an excess of the carboxylic acid, which can increase process selectivity and reduce side reactions when combined with a solvent to control temperature.
Furthermore, novel energy sources are being employed to drive the esterification process more efficiently. The use of ultrasonic irradiation, for example, has been shown to accelerate the synthesis of pentaerythritol esters from vegetable oils, leading to high yields in shorter reaction times. These technological advancements are pivotal for the large-scale, industrial production of pentaerythritol esters in an economically and environmentally sustainable manner.
| Technology | Key Features | Advantages | Source Reference |
|---|---|---|---|
| Conventional Thermal Esterification | Uses traditional acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). | Well-established methodology. | |
| Heteropoly Acid Catalysis | Employs catalysts like phosphotungstic acid. | High catalytic activity, increased esterification yield, shorter reaction times, and reduced production costs. | |
| Self-Catalysis with Solvent | Conducted with excess carboxylic acid and a solvent (e.g., toluene) to regulate temperature via azeotropic distillation of water. | Avoids external catalysts, increases process selectivity, and reduces side products. | |
| Ultrasonic Irradiation | Uses ultrasound to accelerate the transesterification of vegetable oils. | Significantly reduced reaction times and enhanced fluid characteristics. |
Advanced Material Systems Integration and Multifunctional Design
The unique molecular structure of pentaerythritol esters, including triheptanoate, makes them ideal candidates for integration into advanced material systems to create products with multiple functionalities. A primary area of application is in the formulation of high-performance, biodegradable lubricants. By chemically modifying vegetable oils to produce pentaerythritol esters, researchers can overcome the poor thermo-oxidative stability of natural oils, resulting in biolubricants that are both environmentally friendly and durable enough for industrial applications.
Another emerging frontier is the use of pentaerythritol and its derivatives in phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat during phase transitions, making them useful for managing thermal energy in applications ranging from solar heat collection to waste heat recovery. Research into composite PCMs, where materials like titanium nitride are integrated with pentaerythritol, aims to create multifunctional systems that not only store thermal energy but also enhance photo-thermal conversion efficiency.
The versatility of the pentaerythritol backbone is also being exploited in biomedical and materials science. By attaching sugar molecules, researchers have synthesized pentaerythritol-derived glycoconjugates that can self-assemble into supramolecular gels. These advanced hydrogels and organogels have potential applications in drug delivery and as functional biomaterials. In the electronics industry, related rosin (B192284) pentaerythritol esters have been used as additives in binders for lithium-titanium oxide batteries, where they improve electrochemical performance.
| Material System | Role of Pentaerythritol Ester/Derivative | Resulting Multifunctionality | Source Reference |
|---|---|---|---|
| Biolubricants | Base stock derived from renewable vegetable oils. | High biodegradability, enhanced thermo-oxidative stability, and excellent lubricity. | |
| Composite Phase Change Materials (PCMs) | Pentaerythritol serves as the latent heat storage medium. | High energy storage density combined with enhanced photo-thermal conversion and increased thermal conductivity. | |
| Supramolecular Gels | Acts as a core scaffold for synthesizing multivalent glycoconjugates. | Biocompatible gelling agent with potential for drug encapsulation and controlled release. | |
| Cosmetic Formulations | Functions as an emollient and occlusive agent. | Provides moisturization, improves product texture, and enhances spreadability for a smooth feel. |
Development of Novel Characterization and In-Situ Analysis Techniques
A deeper understanding of this compound's properties and performance relies on the development of more sophisticated characterization techniques. While standard methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the chemical structure of synthesized esters, advanced analytical tools are needed to probe their behavior in complex systems and under operational conditions.
For complex industrial products like alkyd resins, which contain a mixture of pentaerythritol esters, advanced techniques such as high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC/MS) are being employed. This allows for detailed characterization of the various ester species present, which is crucial for quality control and for understanding structure-property relationships in the final material.
Future research will likely focus on in-situ analysis, where the material's properties are monitored in real-time within a simulated or actual application environment. For lubricants, this could involve in-situ tribology, which measures friction and wear characteristics under varying loads, speeds, and temperatures. For PCMs, in-situ thermal analysis during repeated melting and solidification cycles is critical to assess long-term stability and performance degradation. The development of novel characterization methods that can rapidly evaluate key performance metrics, such as the powder compactibility tests being developed for additive manufacturing, could also be adapted to accelerate the quality control and formulation of solid-state products containing pentaerythritol esters.
Expansion of Theoretical and Data-Driven Predictive Capabilities
Computational modeling and data-driven approaches are set to revolutionize the design and optimization of molecules like this compound. Atomistic simulation techniques, such as Molecular Dynamics (MD), are powerful tools for predicting the macroscopic properties of materials from their underlying molecular structure. These methods can be used to calculate key physical properties like density, viscosity, and thermal conductivity across a range of temperatures and pressures, reducing the need for extensive and time-consuming experimental measurements.
MD simulations can also provide fundamental insights into structure-property relationships. For example, simulations have been used to study how changes in molecular structure, such as the difference between an ester and an ether linkage, affect the mechanical properties of lipid bilayers. This same approach can be applied to pentaerythritol esters to understand how varying the length or branching of the fatty acid chains (like the heptanoate (B1214049) group) influences properties such as melting point, pour point, and oxidative stability.
Furthermore, computational methods like Density Functional Theory (DFT) and molecular docking can be used to predict the chemical reactivity and interaction of esters with other molecules or surfaces. These predictive capabilities are invaluable for the rational design of new pentaerythritol esters tailored for specific applications, whether it be designing a lubricant with optimal miscibility with a new refrigerant or developing a PCM with a precise phase transition temperature. The ability to computationally screen potential candidate molecules can significantly accelerate the discovery and development of next-generation materials.
| Computational Method | Predicted Property/Behavior | Impact on Research & Development | Source Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Density, viscosity, melting temperature, thermal conductivity, mechanical moduli. | Accelerates material characterization; enables virtual screening of new ester structures. | |
| Density Functional Theory (DFT) | Electronic properties, reaction energies, vibrational frequencies. | Provides insights into chemical stability and reactivity; aids in understanding degradation mechanisms. | |
| Molecular Docking | Binding affinity and conformation of esters on surfaces or with other molecules. | Predicts interfacial behavior, crucial for lubricant and additive design. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, such as hydrolysis. | Helps in predicting chemical stability in different environments (e.g., aqueous systems). |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of pentaerythrityl triheptanoate in synthetic chemistry research?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For ester functionality verification, Fourier-transform infrared spectroscopy (FTIR) between 1700–1750 cm⁻¹ (C=O stretch) is recommended. Ensure calibration with certified reference standards .
Q. How can researchers design experiments to evaluate the thermal stability of this compound under varying conditions?
Methodological Answer: Thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5–10°C/min under nitrogen) quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions. For kinetic studies, isothermal aging experiments at elevated temperatures (e.g., 80–120°C) combined with periodic sampling for HPLC analysis can model degradation pathways .
Q. What solvent systems are optimal for solubility studies of this compound in formulation research?
Methodological Answer: Use a tiered approach: (1) Screen solvents (e.g., ethanol, hexane, DMSO) via turbidimetry or dynamic light scattering (DLS) for solubility thresholds. (2) Apply Hansen solubility parameters to predict compatibility. (3) Validate with experimental formulations, monitoring colloidal stability via microscopy (e.g., polarized light microscopy for phase separation) .
Advanced Research Questions
Q. How do oxidation mechanisms of this compound differ from other pentaerythritol esters, and what methodologies can elucidate these pathways?
Methodological Answer: Compare oxidative stability using accelerated oxidation tests (e.g., Rancimat method) under controlled O₂ flow. Employ gas chromatography (GC-MS) to identify volatile degradation products (e.g., heptanoic acid). Kinetic isotope effects (KIE) studies with deuterated analogs can isolate hydrogen abstraction steps in autoxidation .
Q. What experimental strategies resolve contradictions in reported degradation kinetics of this compound across studies?
Methodological Answer: Conduct meta-analysis of existing kinetic data, focusing on variables like temperature, catalyst presence, and solvent polarity. Reproduce conflicting experiments under identical conditions, using Arrhenius plots to identify activation energy discrepancies. Statistical tools (e.g., ANOVA) can isolate confounding variables .
Q. How can researchers assess the interfacial behavior of this compound in emulsions, and what advanced techniques are required?
Methodological Answer: Utilize Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Combine with neutron reflectometry to study molecular orientation at oil-water interfaces. Confocal Raman microscopy provides spatially resolved chemical mapping of emulsion phases .
Methodological and Theoretical Considerations
Q. What statistical approaches are essential for validating reproducibility in synthetic yields of this compound?
Methodological Answer: Perform triplicate syntheses under identical conditions, applying the Grubbs’ test to identify outliers. Use a t-test or Bayesian analysis to compare batch-to-batch variability. Report confidence intervals (e.g., 95%) for yield ranges .
Q. How should researchers integrate computational chemistry to predict the reactivity of this compound in novel reaction environments?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or radical-mediated oxidation. Molecular dynamics (MD) simulations predict solvation effects in nonpolar vs. polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
